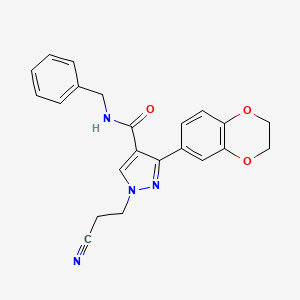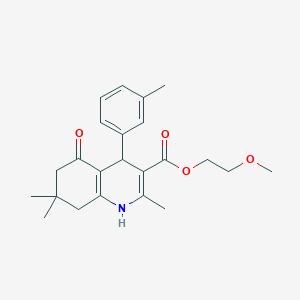![molecular formula C21H30N2O2 B4892968 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone, which can have therapeutic effects in various neurological and psychiatric disorders. 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has also been shown to increase the levels of other neuroactive molecules, such as taurine and beta-alanine, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments, including its high potency and selectivity for GABA-AT, as well as its ability to increase the levels of GABA in the brain. However, there are also some limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine. One area of interest is the development of more potent and selective GABA-AT inhibitors. Another area of interest is the investigation of the therapeutic potential of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the safety and efficacy of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine in human clinical trials needs to be further investigated.
Métodos De Síntesis
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine can be synthesized using a variety of methods, including the reaction of piperidine with 4-(1-piperidinylcarbonyl)phenol followed by cyclization with cyclobutanone. Another method involves the reaction of 4-(1-piperidinylcarbonyl)phenol with cyclobutanone followed by cyclization with piperidine. Both methods result in the formation of 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine with high yields.
Aplicaciones Científicas De Investigación
1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. 1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine has also been investigated for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that causes developmental disabilities and seizures.
Propiedades
IUPAC Name |
[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-21(23-13-2-1-3-14-23)17-7-9-19(10-8-17)25-20-11-15-22(16-12-20)18-5-4-6-18/h7-10,18,20H,1-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFCZMAJSNEBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)
![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)
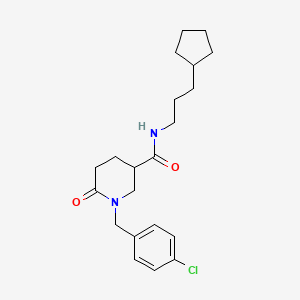
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
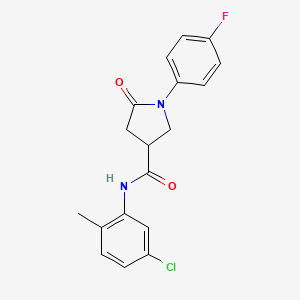
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)
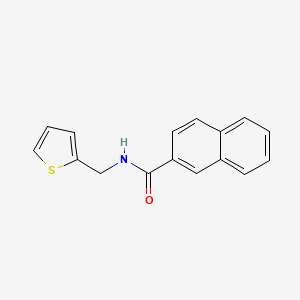
![3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)
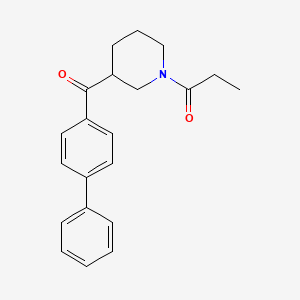
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)
